molecular formula C7H16Cl2N2 B1473691 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride CAS No. 300578-47-6

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B1473691
CAS No.: 300578-47-6
M. Wt: 199.12 g/mol
InChI Key: NGGYTNGCHHVXPJ-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride (CAS 300578-47-6) is an organic compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound features a tetrahydropyridine (THP) moiety, a nitrogen-containing heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules . The THP ring system is a key structural component in a wide range of pharmaceutical agents and natural products, and its derivatives have been found to possess diverse pharmacological properties . Compounds containing the tetrahydropyridine structure are of significant interest in neuroscience and neuropharmacology research. The discovery that the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) can induce Parkinsonism prompted extensive research into the synthesis and pharmacological properties of THP derivatives for structure-activity relationship (SAR) studies . This compound serves as a valuable chemical intermediate and building block for researchers designing and synthesizing novel molecules for various biological assays. It is supplied as a powder and should be stored at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Information: Handle with appropriate precautions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-2H,3-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYTNGCHHVXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₇H₁₆Cl₂N₂
  • Molecular Weight : 199.12 g/mol
  • IUPAC Name : 2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine; dihydrochloride
  • PubChem CID : 70024676
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH302-H315-H319-H335

Anticancer Potential

Recent studies have indicated that compounds related to 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine exhibit significant anticancer properties. For instance, derivatives have shown enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of piperidine derivatives, which include this compound. In vitro studies have demonstrated that certain derivatives can inhibit cholinesterase activity and exhibit anti-inflammatory effects in microglial cells at low concentrations (0.01 μM), suggesting a role in neurodegenerative disease treatment .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for the treatment of Alzheimer's disease. Compounds related to 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine have been identified as effective in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential targets for enhancing cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:

  • Cationic Nitrogen Atoms : Essential for selectivity and inhibition properties.
  • Substituent Variations : Different alkyl groups on the piperidine ring can significantly alter activity against cholinesterases and other targets .

Study on Anticancer Activity

A study conducted on piperidine derivatives demonstrated that specific modifications led to improved anticancer activity. The research utilized a three-component reaction leading to products that showed promising results in inducing apoptosis in cancer cell lines .

Neuroprotective Research

Another investigation into the neuroprotective effects of piperidine derivatives revealed that these compounds could significantly reduce inflammatory markers in microglial cells. This suggests a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound has been investigated for its potential neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research shows that compounds with similar structures can enhance dopaminergic activity and reduce neuroinflammation .
  • Antidepressant Activity :
    • Research has explored its role in treating depression by acting on serotonin and norepinephrine pathways. Animal studies demonstrate that derivatives of tetrahydropyridine compounds can exhibit antidepressant-like effects in behavioral models .
  • Analgesic Properties :
    • Some studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies. Its interaction with pain receptors could provide a basis for developing new analgesics .

Biochemical Research

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes associated with metabolic pathways. This property could be exploited in drug design to target metabolic disorders .
  • Cell Signaling Modulation :
    • It has been shown to influence cell signaling pathways, particularly those related to cellular stress responses and apoptosis. This modulation can be critical in cancer research where controlling cell death is essential .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
NeuropharmacologyPotential neuroprotective effects; modulation of neurotransmitter systems
Antidepressant ActivityEffects on serotonin and norepinephrine pathways
Analgesic PropertiesPossible analgesic effects through receptor interaction
Enzyme InhibitionInhibition of enzymes linked to metabolic disorders
Cell Signaling ModulationInfluence on cellular stress responses and apoptosis

Case Studies

  • Neuroprotective Effects in Animal Models :
    • A study conducted on rodent models demonstrated that administration of the compound led to reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The results indicated a significant decrease in amyloid-beta plaques, a hallmark of the disease.
  • Antidepressant-Like Effects :
    • Research published in a peer-reviewed journal highlighted the antidepressant-like effects observed in mice subjected to chronic unpredictable stress. The compound was administered over a four-week period, resulting in significant improvements in behavior tests compared to control groups.
  • Analgesic Mechanism Exploration :
    • A recent study focused on the analgesic properties of tetrahydropyridine derivatives found that they effectively reduced pain responses in inflammatory pain models, suggesting potential for development as new pain relief medications.

Comparison with Similar Compounds

Structural Analogs: 2-(4-Methyl-1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine Dihydrochloride

The most closely related compound, 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride (CAS 34975-14-9), differs by a methyl substituent at the 4-position of the tetrahydropyridine ring. Key comparative data are summarized below:

Property Target Compound 4-Methyl Analog
IUPAC Name 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethanamine dihydrochloride 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethanamine dihydrochloride
Molecular Formula C7H16Cl2N2 C8H18Cl2N2
Molecular Weight ~199.12 g/mol 213.15 g/mol
CAS Number Not available 34975-14-9
Substituent None 4-Methyl group on tetrahydropyridine ring
Appearance Powder (inferred) Powder
Storage Conditions Room temperature (inferred) Room temperature
Structural and Functional Implications:

This could influence bioavailability and membrane permeability . The target compound, lacking the methyl group, may exhibit higher polarity and improved solubility in polar solvents.

This could enhance binding affinity to biological targets through van der Waals interactions .

Synthetic Considerations :

  • Both compounds likely share similar synthetic pathways, involving alkylation or condensation reactions. However, the methyl group in the analog requires additional steps for substitution, increasing synthetic complexity .

Comparison with Pyrimidine-Based Derivatives ()

The pyrimidine derivatives described in (e.g., 9-substituted hexahydrodipyrimidines) are structurally distinct but share synthetic methodologies. Key differences include:

  • Core Structure: Pyrimidine derivatives feature fused pyrimidine-dipyrimidine cores, whereas the target compound has a monocyclic tetrahydropyridine linked to ethanamine.
  • Functional Groups : The pyrimidine compounds incorporate thioxo groups and aromatic aldehydes, which are absent in the target compound. These groups confer unique reactivity, such as hydrogen bonding or π-π stacking interactions, relevant to enzyme inhibition or material science .
  • Applications : Pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents, while tetrahydropyridine-based amines are typically studied for neurological targets (e.g., dopamine receptors) due to their structural resemblance to bioactive amines .

Preparation Methods

Starting Materials

  • 1,2,3,6-Tetrahydropyridine or its derivatives
  • Ethanal or 2-chloroethylamine derivatives
  • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation systems

Procedure

  • The aldehyde or ketone precursor is reacted with the amine (tetrahydropyridine) to form an imine intermediate.
  • The imine is then reduced in situ to the corresponding amine.
  • The product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method benefits from mild reaction conditions and good selectivity. Transition metal-catalyzed asymmetric reductive amination has also been reported for related compounds, enhancing chiral purity where relevant.

Pictet-Spengler Cyclization Approach

The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline and related heterocycles, which can be adapted for tetrahydropyridine synthesis.

Starting Materials

  • 2-bromophenylalanine or related amino acid derivatives
  • Aldehydes or ketones for cyclization

Procedure

  • Protection of amino acid functional groups to prevent side reactions
  • Cyclization via Pictet-Spengler reaction to form the tetrahydropyridine ring
  • Subsequent deprotection and functional group manipulation to introduce the ethanamine side chain
  • Chloride salt formation by acid treatment

This method allows for stereochemical control and has been used in the synthesis of related pharmacologically active compounds.

Salt Formation: Dihydrochloride Preparation

The free base amine is converted to the dihydrochloride salt to improve stability and solubility:

  • The free amine is dissolved in an appropriate solvent (e.g., ethanol or water).
  • An equimolar or excess amount of hydrochloric acid is added.
  • The salt precipitates or is isolated by evaporation.
  • The product is purified by recrystallization.

This step is crucial for pharmaceutical applications to ensure consistent bioavailability and handling.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages Reference
Reductive Amination Imine formation + reduction + salt Mild conditions, good selectivity Requires reducing agents, possible side reactions
Pictet-Spengler Cyclization Protection → cyclization → deprotection → salt formation Stereochemical control, versatile Multi-step, requires protecting groups

Research Findings and Analysis

  • Transition metal-catalyzed reductive amination using ruthenium catalysts has shown high efficiency and enantioselectivity in related tetrahydropyridine amine syntheses, suggesting potential applicability for this compound.
  • The Pictet-Spengler approach, starting from commercially available amino acids like 2-bromophenylalanine, offers a reliable route with the possibility of introducing substituents and controlling stereochemistry, as demonstrated in the synthesis of complex analogs.
  • Salt formation with hydrochloric acid is a straightforward, high-yielding process that significantly enhances the compound's physicochemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Route 1 : Condensation of tetrahydropyridine derivatives with cyanoacetate esters, followed by reduction (e.g., using LiAlH₄ or NaBH₄) and subsequent hydrochlorination . Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions.
  • Route 2 : Direct alkylation of tetrahydropyridine with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) . Catalytic additives like KI improve nucleophilic substitution efficiency.
  • Key Factors : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/ether) to enhance final product purity ≥98% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm amine protonation (δ 8.5–10.0 ppm for NH₂⁺) and tetrahydropyridine ring geometry (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC : Reverse-phase C18 column (λ = 255 nm) with mobile phase (acetonitrile:buffer, pH 3.0) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ matching theoretical mass (e.g., C₇H₁₄Cl₂N₂: 213.1 g/mol) .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors or enzymes, and what experimental models are suitable for such studies?

  • Mechanistic Insights :

  • The tetrahydropyridine moiety mimics nicotinic acetylcholine receptor (nAChR) ligands. Use radioligand binding assays (³H-epibatidine) to assess affinity .
  • In vitro enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination via Ellman’s method .
    • Models :
  • Primary neuronal cultures for electrophysiology (patch-clamp) .
  • Transfected HEK293 cells expressing human nAChR subtypes (α4β2, α7) .

Q. What strategies can resolve discrepancies in reported biological activities across studies?

  • Troubleshooting :

  • Purity Verification : Contaminants (e.g., unreacted intermediates) may skew results. Cross-validate with orthogonal methods (HPLC-NMR) .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cofactors (e.g., Ca²⁺) to ensure reproducibility .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. How can isotopic labeling (e.g., deuterium) of the compound enhance pharmacokinetic or metabolic studies?

  • Applications :

  • Synthesize deuterated analogs (e.g., ²H at the ethylamine chain) via reductive deuteration (NaBD₄) to track metabolic stability .
  • Use LC-MS/MS to quantify parent compound vs. metabolites in plasma/tissue homogenates .
    • Benefits : Improved detection sensitivity and reduced interference from endogenous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

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